5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride
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Overview
Description
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the oxazole ring
Preparation Methods
The synthesis of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride involves several steps. One common method includes the reaction of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the modification of biological molecules and affect their function. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride can be compared with other similar compounds, such as:
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group attached at a different position on the oxazole ring.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a thiazole ring instead of an oxazole ring and may exhibit different chemical and biological properties.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClFNO4S |
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Molecular Weight |
265.65 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClFNO4S/c1-11-5-2-4(10)3-6(16(9,13)14)7(5)15-8(11)12/h2-3H,1H3 |
InChI Key |
CMRITFKFZICCOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)F)S(=O)(=O)Cl)OC1=O |
Origin of Product |
United States |
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